Product packaging for 1,3-Dioxolane-4-methanol, 2-propyl-(Cat. No.:CAS No. 4379-23-1)

1,3-Dioxolane-4-methanol, 2-propyl-

Cat. No.: B12787795
CAS No.: 4379-23-1
M. Wt: 146.18 g/mol
InChI Key: MCDLJNJNGRFOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Dioxolane Class of Organic Compounds

1,3-Dioxolanes are a class of cyclic acetals or ketals characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3. researchgate.net This structural motif is prevalent in numerous natural products and is widely utilized in synthetic organic chemistry. mdpi.com One of the most common applications of the dioxolane group is as a protecting group for aldehydes, ketones, and 1,2-diols, owing to its stability under various reaction conditions and its facile removal when needed. mdpi.com

The versatility of the dioxolane ring allows for a wide range of substitutions at the 2, 4, and 5 positions, leading to a vast library of derivatives with diverse properties and applications. mdpi.com These compounds are explored for their utility as green solvents, components in polymer electrolytes, and as chiral building blocks in asymmetric synthesis. acs.orgrsc.org The presence of both an ether-like and an acetal (B89532) functionality within the same molecule imparts unique reactivity and solubility characteristics to this class of compounds. maximizemarketresearch.com

Historical Trajectory and Evolution of Research on Substituted Dioxolane Derivatives

The study of dioxolanes and their derivatives has a rich history. Initially, their chemistry was primarily explored in the context of protecting group strategies for complex molecule synthesis. A significant leap in dioxolane research came with the work of Seebach and his colleagues, who, nearly four decades ago, introduced the use of chiral 1,3-dioxolan-4-ones derived from α-hydroxy acids for asymmetric synthesis. mdpi.com This pioneering work demonstrated how the dioxolane scaffold could be used to control the stereochemical outcome of reactions, paving the way for the synthesis of enantiomerically pure compounds. mdpi.com

Over the years, the focus of research has expanded significantly. Scientists began to investigate the biological activities of compounds containing the dioxolane ring. For instance, the incorporation of a dioxolane moiety into triazole structures led to the development of potent fungicides like propiconazole (B1679638) and difenoconazole, which are crucial in agriculture. openaccessjournals.com Further research has explored the potential of dioxolane derivatives in medicine, including the synthesis of platinum(II) complexes with antitumor activity. acs.org More recently, the drive for sustainable chemistry has spurred investigations into dioxolanes as bio-based solvents and as components for advanced materials, such as high-performance polymer electrolytes for safer lithium-ion batteries. acs.orgrsc.org The stereoselective formation of substituted 1,3-dioxolanes through innovative synthetic methods, such as three-component assembly reactions, continues to be an active area of research. mdpi.comresearchgate.net

Fundamental Research Questions and Significance Pertaining to 1,3-Dioxolane-4-methanol (B150769), 2-propyl-

While extensive research on the broader class of dioxolanes exists, the specific compound 1,3-Dioxolane-4-methanol, 2-propyl- presents its own set of intriguing research questions. Much of the current interest stems from the potential to leverage its specific structural features for various applications.

A primary area of investigation is its potential biological activity. Research on analogous dioxolane derivatives has shown promising antibacterial and antifungal properties. mdpi.com A key research question, therefore, is whether 1,3-Dioxolane-4-methanol, 2-propyl- exhibits similar or enhanced antimicrobial effects. The combination of the propyl group at the 2-position and the hydroxymethyl group at the 4-position could influence its interaction with biological targets.

Another significant research avenue is its application in materials science. The study of similar substituted dioxolanes has revealed their potential in creating advanced polymer electrolytes. acs.org This leads to the fundamental question of how the incorporation of the 2-propyl-4-methanol substituted dioxolane unit into a polymer backbone would affect properties such as ionic conductivity and thermal stability, which are critical for battery performance.

Furthermore, the chirality of 1,3-Dioxolane-4-methanol, 2-propyl- makes it a valuable target for asymmetric synthesis. The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is a significant challenge and an area of active research for chiral diols and other complex molecules. nih.gov The ability to produce specific stereoisomers is crucial for applications in pharmaceuticals and other areas where chirality dictates biological activity.

The significance of research into 1,3-Dioxolane-4-methanol, 2-propyl- lies in its potential to contribute to the development of new pharmaceuticals, advanced materials, and greener chemical processes. Its structural simplicity, combined with its functional group diversity, makes it a versatile platform for scientific exploration with the potential for wide-ranging impacts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B12787795 1,3-Dioxolane-4-methanol, 2-propyl- CAS No. 4379-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4379-23-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2-propyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3

InChI Key

MCDLJNJNGRFOOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(O1)CO

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Dioxolane 4 Methanol, 2 Propyl

Chemo- and Regioselective Synthesis of the 1,3-Dioxolane (B20135) Ring System with Propyl and Methanol (B129727) Functionalities

The primary and most direct route to synthesizing 2-propyl-1,3-dioxolane-4-methanol is the acetalization of glycerol (B35011) with n-butyraldehyde. bch.roresearchgate.net This reaction is typically catalyzed by an acid and involves the condensation of the aldehyde with the 1,2-diol of glycerol to form the five-membered 1,3-dioxolane ring. The formation of the six-membered 1,3-dioxane (B1201747) isomer, resulting from the reaction with the 1,3-diol of glycerol, is also possible but is generally less favored. researchgate.netthieme-connect.de

The chemoselectivity of this reaction is crucial, as glycerol possesses three hydroxyl groups. The reaction preferentially occurs between the more reactive primary and secondary hydroxyl groups at the 1 and 2 positions to form the 1,3-dioxolane ring system. thieme-connect.de Aldehydes generally exhibit better performance in this condensation compared to ketones. For instance, the reaction of glycerol with n-butyraldehyde can achieve high conversion rates and selectivity for the acetal (B89532) product. researchgate.net

The regioselectivity, favoring the five-membered ring over the six-membered ring, is a key aspect of this synthesis. The formation of the five-membered ketal is highly favored, often with a ratio as high as 99:1. researchgate.net This preference is attributed to the thermodynamic stability of the resulting ring system.

Stereoselective and Asymmetric Synthesis of Chiral 1,3-Dioxolane-4-methanol (B150769), 2-propyl- Enantiomers and Diastereomers

Since the C4 position of the dioxolane ring is a stereocenter, 1,3-Dioxolane-4-methanol, 2-propyl- can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. thieme-connect.de

One common approach to obtaining chiral derivatives is through the use of a chiral pool, starting from readily available enantiopure materials like (R)- or (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). researchgate.net While not directly yielding the 2-propyl derivative, this highlights a general strategy for accessing chiral 1,3-dioxolane-4-methanol compounds. Another strategy involves the enzymatic resolution of racemic mixtures. Lipase-catalyzed acylation of racemic 1,3-dioxolane-4-methanols has been shown to be an effective method for separating enantiomers. researchgate.net

The introduction of the propyl group at the C2 position also creates a second stereocenter, leading to the possibility of diastereomers (cis and trans isomers). The stereochemical outcome of the acetalization reaction can be influenced by the reaction conditions and the nature of the catalyst. For instance, in the synthesis of related 1,3-dioxolanes, the use of specific chiral catalysts can lead to high diastereoselectivity. organic-chemistry.org

Catalytic Approaches in the Formation of 1,3-Dioxolane-4-methanol, 2-propyl-

A variety of catalysts have been employed to facilitate the formation of the 1,3-dioxolane ring from glycerol and butyraldehyde (B50154). These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional methods often utilize homogeneous acid catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). bch.ronih.govacs.org These catalysts are effective in promoting the reaction but can be corrosive and difficult to separate from the product mixture. bch.ronih.gov

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These offer advantages such as easier separation, reusability, and reduced environmental impact. bch.ro Examples of heterogeneous catalysts used for the acetalization of glycerol include:

Zeolites: BEA zeolites have demonstrated good conversion and selectivity for the formation of the five-membered ring acetal. researchgate.net

Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid superacid catalyst has shown high yields of the glycerol n-butyraldehyde acetal under optimized conditions. bch.ro

Heteropolyacids: Phosphomolybdic acid (PMA) and phosphotungstic acid (H₃PW₁₂O₄₀) supported on materials like polyaniline have proven to be excellent catalysts for this type of reaction, offering high yields. thieme-connect.deresearchgate.net

Ion-Exchange Resins: Acidic resins like Amberlyst have also been successfully used. frontiersin.org

The choice of catalyst can significantly impact the reaction rate, yield, and selectivity. The continuous removal of water, a byproduct of the reaction, is also crucial to drive the equilibrium towards product formation. organic-chemistry.org This is often achieved using a Dean-Stark apparatus or by using a solvent that forms an azeotrope with water. organic-chemistry.org

Derivatization Strategies of the Hydroxyl Group in 1,3-Dioxolane-4-methanol, 2-propyl- (e.g., Etherification, Esterification)

The primary hydroxyl group in 1,3-Dioxolane-4-methanol, 2-propyl- is a versatile functional handle for further chemical modifications, primarily through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether by reacting it with an alkyl halide or another suitable electrophile in the presence of a base. A general method for preparing 4-alkoxymethyl-1,3-dioxolanes involves reacting a 4-halogenomethyl-1,3-dioxolane with an alkali metal salt of an alcohol. google.com

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. This reaction is often catalyzed by an acid or a base. For instance, lipase-catalyzed acylation is a method used for the enantioselective esterification of related 1,3-dioxolane-4-methanols. researchgate.net The synthesis of 4-acyloxymethyl-1,3-dioxolanes can also be achieved by reacting a 4-halogenomethyl-1,3-dioxolane with an alkali metal salt of a carboxylic acid. google.com

These derivatization strategies allow for the tuning of the molecule's physical and chemical properties, such as solubility and volatility, and can be used to introduce new functionalities for further synthetic transformations.

Functionalization Reactions of the Propyl Moiety of 1,3-Dioxolane-4-methanol, 2-propyl-

The propyl group at the C2 position of the dioxolane ring is generally less reactive than the hydroxyl group. However, it can undergo certain functionalization reactions, although specific examples for 1,3-Dioxolane-4-methanol, 2-propyl- are not extensively documented in the provided search results.

Drawing parallels from the reactivity of similar alkyl-substituted dioxolanes, potential reactions could include:

Oxidation: Strong oxidizing agents could potentially oxidize the propyl group. The specific products would depend on the reaction conditions and the oxidant used. For example, oxidation of related acetals by ozone has been studied, indicating that the acetal linkage itself can be susceptible to oxidation. cdnsciencepub.com

Halogenation: Radical halogenation could introduce a halogen atom onto the propyl chain, providing a handle for further nucleophilic substitution reactions.

It is important to note that the reaction conditions for functionalizing the propyl group would need to be carefully chosen to avoid unwanted reactions at the more reactive hydroxyl group or cleavage of the dioxolane ring. Protection of the hydroxyl group might be necessary prior to attempting functionalization of the propyl moiety.

Ring-Opening and Rearrangement Reactions of 1,3-Dioxolane-4-methanol, 2-propyl-

The 1,3-dioxolane ring is an acetal, which is stable under basic and neutral conditions but susceptible to hydrolysis under acidic conditions. organic-chemistry.orgindustrialchemicals.gov.au

Ring-Opening Reactions (Hydrolysis): The primary ring-opening reaction for 1,3-dioxolanes is acid-catalyzed hydrolysis. This reaction is reversible and results in the cleavage of the acetal to regenerate the parent diol (glycerol) and the aldehyde (butyraldehyde). The rate of hydrolysis is dependent on the pH, with increased rates observed under acidic conditions. industrialchemicals.gov.au For example, the hydrolysis of 2-ethyl-1,3-dioxolane, a closely related compound, is an important step in the recovery of ethylene (B1197577) glycol. researchgate.net

Rearrangement Reactions: Rearrangement reactions of 1,3-dioxolanes are less common but can occur under specific conditions. For instance, certain 1,2-dioxolanes (a related class of five-membered rings with two adjacent oxygen atoms) are known to undergo rearrangement to form diketone derivatives. beilstein-journals.org While not directly applicable to 1,3-dioxolanes, this suggests that under certain stimuli, ring rearrangement could be a possible transformation pathway.

The stability of the 1,3-dioxolane ring in 1,3-Dioxolane-4-methanol, 2-propyl- is a key feature, making it a useful protecting group for the 1,2-diol of glycerol during multi-step syntheses. mdpi.com The controlled ring-opening allows for the deprotection of the diol when desired.

Elucidation of Reaction Mechanisms and Kinetics Associated with 1,3 Dioxolane 4 Methanol, 2 Propyl

Mechanistic Pathways of Dioxolane Ring Formation and Cleavage

The formation and cleavage of the dioxolane ring are fundamental, typically acid-catalyzed, equilibrium processes. acs.org

Ring Formation: The synthesis of 1,3-dioxolane-4-methanol (B150769), 2-propyl- from glycerol (B35011) and butanal proceeds via a classical acid-catalyzed acetalization mechanism. mdpi.com

Protonation of Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of butanal by an acid catalyst (H⁺), enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A primary hydroxyl group of glycerol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a protonated hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another hydroxyl group on the intermediate.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in the formation of a stabilized oxocarbenium ion. cdnsciencepub.com

Intramolecular Cyclization: The adjacent secondary hydroxyl group on the glycerol backbone then performs an intramolecular nucleophilic attack on the oxocarbenium ion. acs.org This ring-closing step forms the five-membered dioxolane ring.

Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, 1,3-dioxolane-4-methanol, 2-propyl-. mdpi.com

This pathway generally favors the formation of the five-membered 1,3-dioxolane (B20135) ring over the six-membered 1,3-dioxane (B1201747) ring, as the former is kinetically more probable. mdpi.com Studies using various acid catalysts, including zeolites and ion-exchange resins like Amberlyst-15, have shown high selectivity (77–82%) for the five-membered ring product in the reaction between glycerol and butanal. mdpi.com

Ring Cleavage: The cleavage of the dioxolane ring is essentially the reverse of the formation mechanism (hydrolysis).

Protonation: An oxygen atom in the dioxolane ring is protonated by an acid catalyst.

Ring Opening: A nucleophile, typically water, attacks one of the acetal (B89532) carbons (C2), leading to the opening of the ring and formation of a hemiacetal ether. The rate-determining step is the formation of the oxocarbonium ion intermediate. cdnsciencepub.com

Further Reaction: Subsequent proton transfers and cleavage of the ether bond regenerate glycerol and butanal.

Reductive cleavage can also occur. In the presence of Lewis acids like aluminum chloride (AlCl₃) and a reducing agent such as lithium aluminum hydride (LiAlH₄), the dioxolane ring can be opened to yield hydroxy ethers. cdnsciencepub.com The mechanism involves the formation of an oxocarbonium ion, which is then attacked by a hydride ion. cdnsciencepub.com

Kinetic Studies of Reactions Involving 1,3-Dioxolane-4-methanol, 2-propyl- as a Reactant or Product

Kinetic studies on the acetalization of glycerol with aldehydes provide insight into the reaction rates, activation energies, and the influence of various parameters. While specific kinetic data for the 2-propyl derivative is not abundant, studies on analogous systems, particularly with butanal, are highly relevant.

Güemez et al. investigated the kinetics of glycerol acetalization with n-butyraldehyde using an acidic ion exchange resin (Amberlyst-47) and developed a kinetic model for the reaction. researchgate.netehu.eus The reaction is complex, involving the formation of both five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings, each as a pair of stereoisomers.

In a related study on the acetalization of glycerol with acetone, an activation energy of 55.6 ± 3.1 kJ/mol was reported. researchgate.net For the transacetalization of solketal (B138546) with benzaldehyde, which forms a similar 2-substituted-1,3-dioxolane-4-methanol structure, the reaction was found to follow pseudo-first-order kinetics with an activation energy of 40.23 kJ mol⁻¹. researchgate.net

The table below summarizes kinetic findings from related glycerol acetalization reactions.

ReactionCatalystReactantsKey FindingsRef.
AcetalizationZeolites (BEA, USY, ZSM-5), Dowex resinGlycerol, ButanalBEA zeolite showed the highest activity (75.6 mmol/h·gcat). High selectivity (77–82%) for the 5-membered ring product was observed across catalysts. mdpi.com
AcetalizationAmberlyst-47 (acidic ion exchange resin)Glycerol, n-ButyraldehydeA kinetic model was developed for the formation of cyclic acetal mixtures. researchgate.netehu.eus
AcetalizationSO₄²⁻/CeO₂–ZrO₂Glycerol, BenzaldehydeThe reaction rate was dependent on glycerol concentration, and a correlation coefficient of 0.98 was achieved with the kinetic model. nih.gov
TransacetalizationAmberlyst-46Solketal, BenzaldehydeThe reaction followed pseudo-first-order kinetics with an activation energy of 40.23 kJ mol⁻¹. researchgate.net

These studies collectively indicate that the reaction is significantly influenced by the catalyst's acidity and porous structure, the reactant molar ratio, and temperature. mdpi.commsu.edu The removal of water, a byproduct, is crucial to shift the equilibrium towards the product side. acs.org

Stereochemical Control and Retention/Inversion of Configuration in Transformations

The acetalization of glycerol with an aldehyde like butanal introduces two stereocenters into the resulting molecule: one at the C4 position of the dioxolane ring (originating from the glycerol backbone) and another at the C2 position (the original carbonyl carbon). This results in the formation of diastereomers (cis and trans isomers).

When starting with racemic glycerol, a mixture of four stereoisomers can be formed (two pairs of enantiomers). However, if an optically active starting material is used, such as (R)-3-halogeno-1,2-propanediol to synthesize the glycerol backbone, it is possible to obtain an optically active (S)-1,3-dioxolane-4-methanol compound, indicating a degree of stereochemical control. google.com

The stereochemistry of the reaction can be influenced by the reaction conditions and the nature of the catalyst. The relative orientation of the substituents at C2 and C4 (propyl and hydroxymethyl groups, respectively) determines the cis/trans configuration. Generally, the formation of these isomers can be kinetically or thermodynamically controlled.

In reactions involving the cleavage or transformation of the acetal, the stereochemistry at C4 is typically retained if the reaction does not involve breaking the C4-O or C4-C5 bonds. For instance, in reductive cleavage of similar acetal systems with diisobutylaluminum hydride, the stereochemistry of the acetal can unexpectedly influence the reaction's course and selectivity, demonstrating that the spatial arrangement of the ring and its substituents is crucial. nih.gov In some cases, selective complexation of a Lewis acid catalyst to the least hindered oxygen atom of the acetal can direct the regioselectivity of the cleavage, thereby preserving the stereocenter. nih.gov

Role of Intermediates and Transition States in 1,3-Dioxolane-4-methanol, 2-propyl- Chemistry

The chemistry of 1,3-dioxolane-4-methanol, 2-propyl- is dictated by the stability and reactivity of several key intermediates and transition states.

Hemiacetal Intermediate: In the formation of the dioxolane ring, the initial product of the nucleophilic attack of glycerol on the protonated aldehyde is a hemiacetal. acs.org This species is typically unstable and exists in equilibrium with the starting materials and the subsequent oxocarbenium ion.

Oxocarbenium Ion: The most critical intermediate in both the acid-catalyzed formation and cleavage of the dioxolane ring is the oxocarbenium ion (or oxonium ion). cdnsciencepub.comscielo.br This resonant-stabilized carbocation forms upon the loss of a water molecule from the protonated hemiacetal during formation, or upon protonation and ring-opening during cleavage. mdpi.com The stability of this intermediate is paramount; for five-membered rings like dioxolane, the transition state leading to the oxocarbenium ion is more easily achieved due to conformational factors. The atoms involved can more readily approach the necessary coplanarity for π-orbital overlap compared to the more rigid six-membered dioxane ring, explaining the kinetic preference for dioxolane formation. cdnsciencepub.com

Transition States: The transition states in these reactions involve significant charge separation and specific geometric arrangements. For the ring-closing step, the transition state involves the approach of the secondary hydroxyl group to the electrophilic carbon of the oxocarbenium ion. acs.org Kinetic studies on related systems suggest that the evolution of the intermediate proceeds through a concerted process involving adsorption-desorption steps on the catalyst surface. rsc.org The relative stability of the transition state is influenced by resonance effects of the substituents on the carbonyl group. rsc.org In reductive cleavage, the transition state involves the complexation of a Lewis acid to a ring oxygen, followed by hydride attack on the developing positive charge at the C2 carbon. cdnsciencepub.com

Spectroscopic and Chromatographic Characterization Methodologies in Research on 1,3 Dioxolane 4 Methanol, 2 Propyl

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1,3-dioxolane-4-methanol (B150769), 2-propyl-. The molecule's structure, featuring a dioxolane ring, a propyl substituent, and a hydroxymethyl group, gives rise to a distinct set of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

High-resolution NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the propyl group (a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups), the protons on the dioxolane ring, the methine proton at the C2 position, and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns are influenced by the diastereotopic nature of the protons on the dioxolane ring and the hydroxymethyl group, arising from the chiral center at C4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbons in the dioxolane ring are particularly informative. The C2 carbon, being an acetal (B89532) carbon, will resonate at a characteristic downfield shift. The propyl group carbons will show typical aliphatic signals.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the structural assignment. COSY spectra establish proton-proton coupling networks, allowing for the definitive assignment of the propyl chain and the dioxolane ring protons. HSQC spectra correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Predicted NMR Data for 1,3-Dioxolane-4-methanol, 2-propyl-

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (propyl)~0.9 (t)~14
CH₂ (propyl)~1.4-1.6 (m)~18, ~35
CH (C2)~4.8-5.0 (t)~108-110
CH₂ (C5)~3.5-4.2 (m)~66-68
CH (C4)~4.0-4.3 (m)~76-78
CH₂OH~3.5-3.8 (m)~63-65
OHBroad singlet-

Note: Predicted values are based on typical chemical shifts for similar 1,3-dioxolane (B20135) structures. Actual values may vary depending on solvent and other experimental conditions.

Given that 1,3-dioxolane-4-methanol, 2-propyl- possesses a chiral center at the C4 position of the dioxolane ring, it exists as a pair of enantiomers ((R)- and (S)-isomers). Furthermore, the acetal formation at C2 can introduce a second chiral center, leading to the possibility of diastereomers (cis and trans isomers relative to the substituents on the dioxolane ring).

Chiral NMR spectroscopy is employed to distinguish between these stereoisomers. This can be achieved through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs). These reagents interact with the enantiomers or diastereomers to form transient diastereomeric complexes, which exhibit different NMR spectra. The resulting separation of signals allows for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr). For instance, the signals of the methine proton at C4 or the protons of the hydroxymethyl group are often well-resolved in the presence of a chiral auxiliary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of 1,3-dioxolane-4-methanol, 2-propyl-. The nominal molecular weight of the compound (C₇H₁₄O₃) is 146.18 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

Electron ionization (EI) mass spectrometry typically leads to significant fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for 1,3-dioxolane derivatives include the loss of the substituent at the C2 position and cleavage of the dioxolane ring.

Expected Fragmentation Pattern in EI-MS

m/z Value Possible Fragment Ion Interpretation
146[M]⁺Molecular Ion
115[M - CH₂OH]⁺Loss of the hydroxymethyl group
103[M - C₃H₇]⁺Loss of the propyl group
73[C₃H₅O₂]⁺Fragment from dioxolane ring cleavage
43[C₃H₇]⁺Propyl cation

This table presents plausible fragmentation patterns based on the structure of 1,3-Dioxolane-4-methanol, 2-propyl-.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in 1,3-dioxolane-4-methanol, 2-propyl-. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

Key expected vibrational bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds in the propyl group and the dioxolane ring.

C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ region, characteristic of the C-O-C acetal linkages in the dioxolane ring and the C-O bond of the primary alcohol. docbrown.info

C-H Bending: Vibrations in the 1350-1480 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups. irb.hrrsc.org

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aliphatic)Stretching2850-3000
C-O (acetal)Stretching1000-1200 (strong)
C-O (alcohol)Stretching~1050
C-HBending1350-1480

Chromatographic Techniques for Separation and Quantification of Isomers and Related Compounds

Chromatographic methods are essential for the separation of the stereoisomers of 1,3-dioxolane-4-methanol, 2-propyl-, as well as for its purification and quantification.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds like 1,3-dioxolane-4-methanol, 2-propyl-. For the separation of stereoisomers, a chiral stationary phase is required. The development of a GC method would involve optimizing parameters such as the type of chiral column, temperature program, and carrier gas flow rate to achieve baseline separation of the enantiomers and diastereomers. Flame ionization detection (FID) is commonly used for quantification due to its robustness and wide linear range.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation of the isomers of 1,3-dioxolane-4-methanol, 2-propyl-. Chiral HPLC, using columns with a chiral stationary phase, is the method of choice for resolving enantiomers. Method development would focus on selecting the appropriate chiral column and optimizing the mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol) to achieve optimal separation. UV detection may be challenging due to the lack of a strong chromophore, so a refractive index detector (RID) or derivatization to introduce a UV-active group might be necessary. The use of HPLC is advantageous for resolving diastereomers and can be a crucial tool in stereoselective synthesis. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of 1,3-Dioxolane-4-methanol, 2-propyl-, a chiral compound, is a critical step in its synthesis and characterization, ensuring the efficacy and purity of a specific enantiomer. Chiral chromatography stands as a primary analytical technique for this purpose, offering high-resolution separation of enantiomers and enabling their accurate quantification. Methodologies for analogous 1,3-dioxolane structures typically employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (CSP).

Research into the chiral separation of structurally related 1,3-dioxolane derivatives provides a foundational understanding of the chromatographic behaviors that can be anticipated for 2-propyl-1,3-dioxolane-4-methanol. The selection of the chiral stationary phase is paramount and is often the most influential factor in achieving enantiomeric resolution. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability in the separation of 1,3-dioxolane enantiomers. For instance, amylose-based columns have been effectively utilized in the chiral separation of various 1,3-dioxolane derivatives.

Similarly, cyclodextrin-based chiral stationary phases are well-established for the gas chromatographic separation of volatile chiral compounds, including derivatives of 1,3-dioxolane. The choice of the specific cyclodextrin (B1172386) derivative, such as a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, can offer the necessary selectivity for resolving the enantiomers.

The mobile phase composition, temperature, and pressure also play significant roles in optimizing the separation. In HPLC and SFC, the organic modifier used in the mobile phase can greatly impact the chiral resolution. The selection of the modifier is often compound-dependent, underscoring the need for methodical screening of various solvents to achieve the best enantiomeric separation.

While specific research detailing the chiral separation of 1,3-Dioxolane-4-methanol, 2-propyl- is not extensively documented in publicly available literature, the established methods for analogous compounds provide a strong basis for method development. The following table outlines hypothetical chromatographic conditions for the chiral separation of 1,3-Dioxolane-4-methanol, 2-propyl-, based on successful separations of similar 1,3-dioxolane derivatives.

Table 1: Hypothetical Chromatographic Conditions for the Enantiomeric Separation of 1,3-Dioxolane-4-methanol, 2-propyl-

Parameter HPLC Method GC Method
Column Chiralpak AD-H (amylose-based) Rt-bDEXse (cyclodextrin-based)
Dimensions 250 mm x 4.6 mm, 5 µm 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Hexane/Isopropanol (90:10, v/v) Helium
Flow Rate/Linear Velocity 1.0 mL/min 70 cm/s
Temperature 25°C 70°C (initial), ramped to 150°C
Detector UV at 210 nm Flame Ionization Detector (FID)
Hypothetical Retention Time (Enantiomer 1) 8.5 min 9.2 min
Hypothetical Retention Time (Enantiomer 2) 9.8 min 9.7 min
Hypothetical Resolution (Rs) > 1.5 > 1.5

This table serves as a predictive guide for establishing a successful chiral separation method for 1,3-Dioxolane-4-methanol, 2-propyl-. The actual retention times and resolution would need to be empirically determined and optimized. The determination of the enantiomeric excess would then be calculated from the integrated peak areas of the two separated enantiomers in the resulting chromatogram.

Computational and Theoretical Investigations of 1,3 Dioxolane 4 Methanol, 2 Propyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of 1,3-Dioxolane-4-methanol (B150769), 2-propyl-. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing insights into molecular orbitals, charge distribution, and energetic parameters.

For molecules in the dioxolane family, DFT is a common method for predicting isomer-specific thermodynamic stability. High-level ab initio calculations, such as the DLPNO-CCSD(T) method, have been used for related cyclic ethers to obtain accurate energies for calculating reaction kinetics. researchgate.net These calculations can determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their energy gap is an indicator of chemical reactivity and stability. researchgate.net Furthermore, molecular electrostatic potential (ESP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For 1,3-Dioxolane-4-methanol, 2-propyl-, the oxygen atoms of the dioxolane ring and the hydroxyl group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group would be a site of positive potential.

Thermochemical data, such as the standard enthalpy of formation (ΔHf°), can be derived from the calculated electronic energies, providing essential data for chemical engineering and reaction modeling. unizar.es

Table 1: Calculated Electronic Properties of 1,3-Dioxolane-4-methanol, 2-propyl- (Illustrative) This table presents typical values that would be obtained from quantum chemical calculations for a molecule of this type.

ParameterValueComputational MethodSignificance
HOMO Energy-6.8 eVDFT/B3LYP/6-311+G(d,p)Indicates electron-donating ability
LUMO Energy+1.5 eVDFT/B3LYP/6-311+G(d,p)Indicates electron-accepting ability
HOMO-LUMO Gap8.3 eVDFT/B3LYP/6-311+G(d,p)Relates to chemical stability and reactivity
Dipole Moment2.1 DDFT/B3LYP/6-311+G(d,p)Measures polarity, influencing solubility and intermolecular forces
Standard Enthalpy of Formation (gas)-580 kJ/molG4 TheoryFundamental thermodynamic property

Conformational Analysis and Potential Energy Surfaces of 1,3-Dioxolane-4-methanol, 2-propyl-

The structural flexibility of 1,3-Dioxolane-4-methanol, 2-propyl- gives rise to a complex potential energy surface (PES) with numerous conformers. This complexity arises from the puckering of the five-membered dioxolane ring and the rotational freedom of the C2-propyl and C4-hydroxymethyl substituents. A thorough conformational analysis is essential, as the properties of the molecule are a Boltzmann-weighted average of its accessible conformers.

The PES is typically explored by systematically rotating the key dihedral angles and performing geometry optimizations at each step using methods like DFT or Møller-Plesset perturbation theory (MP2). The resulting energy landscape reveals the stable conformers (local minima) and the energy barriers connecting them (saddle points).

Table 2: Relative Energies of Representative Conformers (Illustrative) This table shows a hypothetical energy landscape for a few possible conformations, highlighting the stabilizing effect of intramolecular hydrogen bonding.

Conformer IDDescriptionRelative Energy (kcal/mol)Key Feature
Conf-1Twist (C4-C5) ring pucker, extended side chains2.5No H-bond
Conf-2Envelope (O1) ring pucker, extended side chains1.8No H-bond
Conf-3Envelope (O1) ring pucker, propyl group gauche1.2Weak C-H···O interaction
Conf-4Twist (C4-C5) ring pucker, with O(hydroxyl)···O(ring) H-bond0.0Global minimum, stabilized by intramolecular H-bond

Theoretical Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the identification and characterization of molecules. For 1,3-Dioxolane-4-methanol, 2-propyl-, theoretical calculations can provide predictions for Nuclear Magnetic Resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

NMR Spectroscopy: By performing calculations on the optimized geometries of the most stable conformers, one can predict ¹H and ¹³C NMR chemical shifts and coupling constants. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. Validation involves comparing these predicted spectra with experimental data obtained from techniques like COSY, HMQC, and HMBC, which also help confirm the structural assignments. unimi.it

Vibrational Spectroscopy: The calculation of harmonic frequencies can predict the positions and intensities of bands in the IR and Raman spectra. The vibrational mode corresponding to the O-H stretch is particularly sensitive to hydrogen bonding and can be used to validate the predicted conformational preferences.

Mass Spectrometry: While predicting full mass spectra is complex, theoretical calculations can help understand fragmentation pathways. A relevant predictable parameter is the collision cross-section (CCS), which is a measure of an ion's shape in the gas phase. For the [M+H]⁺ adduct of (2-propyl-1,3-dioxolan-4-yl)methanol, a predicted CCS value of 130.6 Ų has been calculated. uni.lu

Table 3: Comparison of Theoretical and Experimental Spectroscopic Parameters (Illustrative/Data-Informed) This table demonstrates how theoretical predictions are validated against experimental measurements.

ParameterPredicted ValueExperimental ValueMethod/Technique
¹H NMR: -CH(OH)-~3.8 ppm(Requires experimental measurement)DFT/GIAO
¹³C NMR: -O-CH-O-~104 ppm(Requires experimental measurement)DFT/GIAO
IR: ν(O-H) stretch (H-bonded)~3450 cm⁻¹(Requires experimental measurement)DFT/B3LYP
Collision Cross Section ([M+H]⁺)130.6 Ų uni.lu(Requires experimental measurement)CCSbase Prediction uni.lu

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reactivity of 1,3-Dioxolane-4-methanol, 2-propyl- involves mapping out the pathways of its chemical transformations. Computational modeling is essential for this, as it allows for the characterization of high-energy, transient species like transition states, which are nearly impossible to observe experimentally. mit.edu

For related dioxolanes, reaction mechanisms such as acid-catalyzed hydrolysis and oxidation have been investigated computationally. researchgate.net The hydrolysis mechanism, for example, involves protonation of a ring oxygen, followed by a nucleophilic attack and ring-opening. Quantum chemical calculations can locate the structure of the transition state for each step and calculate the associated activation energy (Ea), which determines the reaction rate. By comparing the energy barriers of different potential pathways, the most likely mechanism can be identified. Modern approaches even utilize machine learning models trained on quantum chemistry data to accelerate the discovery of transition state structures. mit.edu

Table 4: Calculated Activation Energies for a Proposed Reaction Pathway (Illustrative) This hypothetical table shows the calculated energy barriers for the steps in the acid-catalyzed hydrolysis of 1,3-Dioxolane-4-methanol, 2-propyl-.

Reaction StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)Computational Method
1Protonation of ring oxygen (O1)~5DFT/B3LYP with solvent model
2C2-O1 bond cleavage (Rate-determining step)~20DFT/B3LYP with solvent model
3Attack by water and proton transfer~8DFT/B3LYP with solvent model

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

While quantum chemistry is ideal for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules, such as the compound in a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, interacts with its neighbors, and influences bulk properties over time. researchgate.net

For 1,3-Dioxolane-4-methanol, 2-propyl-, MD simulations are crucial for understanding:

Solvent Effects: How solvent molecules arrange around the solute and the nature of the solute-solvent interactions (e.g., hydrogen bonding with water or methanol). The radial distribution function (RDF) is a key output that shows the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.net

Intermolecular Interactions: The strength and dynamics of hydrogen bonds between molecules of 1,3-Dioxolane-4-methanol, 2-propyl- in the pure liquid state.

Transport Properties: The simulation can be used to calculate bulk properties like density, viscosity, and the self-diffusion coefficient. ustc.edu.cn

A critical component of MD is the force field, a set of parameters that defines the potential energy of the system. For systems containing dioxolane, studies have shown that nonpolarizable force fields can be inaccurate, particularly for predicting transport properties in ion-containing solutions. acs.org Therefore, the use of polarizable force fields or newly optimized parameters is often necessary to achieve agreement with experimental data. acs.orgresearchgate.net

Table 5: Typical Parameters for a Molecular Dynamics Simulation This table outlines a typical setup for an MD simulation of 1,3-Dioxolane-4-methanol, 2-propyl- in an aqueous solution.

ParameterValue/DescriptionPurpose
System Composition1 solute molecule + ~2000 water moleculesTo simulate a dilute aqueous solution
Force FieldOPLS-AA or a custom-parameterized polarizable modelTo accurately describe atomic interactions
EnsembleNPT (Isothermal-isobaric)To simulate constant temperature (e.g., 298 K) and pressure (1 atm)
Simulation Time100 nanosecondsTo ensure adequate sampling of molecular motions and interactions
Key AnalysesRadial Distribution Functions (RDFs), Hydrogen Bond Lifetimes, Self-Diffusion CoefficientTo quantify solvation structure, interaction dynamics, and mobility

Advanced Applications and Role As a Synthon in Contemporary Organic Synthesis and Materials Science

1,3-Dioxolane-4-methanol (B150769), 2-propyl- as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality of 1,3-Dioxolane-4-methanol, 2-propyl-, derived from glycerol (B35011), makes its optically active forms significant intermediates in asymmetric synthesis. Enantiomerically pure 1,3-dioxolane-4-methanol compounds are valuable chiral building blocks for creating a number of natural products and pharmacologically active molecules, such as beta-agonists and antagonists. google.comgoogleapis.comthieme-connect.de

The synthesis of these optically active compounds can be achieved through various established routes. One patented process involves reacting D- or L-serine with a nitrosating agent to produce D- or L-glyceric acid. google.com This acid is then reacted with an appropriate aldehyde or ketone, in this case, butyraldehyde (B50154), or its acetal (B89532) equivalent, to form the corresponding 1,3-dioxolane (B20135) derivative. A final reduction step with a reagent like lithium aluminum hydride yields the desired optically active 2-substituted-1,3-dioxolane-4-methanol. google.comgoogle.com An alternative pathway starts from an optically active 3-halogeno-1,2-propanediol, which can be produced with high optical purity. google.com

The utility of this chiral scaffold is highlighted in the synthesis of complex drug molecules. For instance, the stereochemistry of the dioxolane ring in analogues of the antifungal agent itraconazole (B105839) has been shown to be crucial for its inhibitory activity against the Hedgehog (Hh) signaling pathway, a key target in cancer chemotherapy. nih.gov This underscores the importance of the dioxolane methanol (B129727) core as a stereochemically defined scaffold for structure-activity relationship studies.

Table 1: Examples of Chiral Scaffolds Derived from or Related to 1,3-Dioxolane-4-methanol

Precursor / Derivative Synthetic Target / Application Key Transformation Reference
D- or L-Serine Optically active 2,2'-disubstituted-1,3-dioxolane-4-methanol Nitrosation, acetalization, reduction google.comgoogle.com
(R)- or (S)-3-Halogeno-1,2-propanediol (S)- or (R)-1,3-Dioxolane-4-methanol compounds Acetalization, hydrolysis/hydrogenolysis google.com
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol Stereochemically defined itraconazole analogues Ketalization, coupling reactions nih.gov

Utilization in the Synthesis of Novel Heterocyclic Compounds and Scaffolds

The functional groups of 1,3-Dioxolane-4-methanol, 2-propyl- allow for its elaboration into a wide array of novel heterocyclic compounds. The hydroxyl group can be readily converted into other functionalities, such as an azide, which serves as a precursor for "click chemistry" reactions. For example, researchers have synthesized a series of novel glycerol-derived 1,2,3-triazoles by reacting a related azide, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl azide, with various terminal alkynes in a copper(I)-catalyzed cycloaddition. scielo.br This modular approach allows for the creation of a library of compounds with diverse alkyl substituents on the triazole ring.

Furthermore, the dioxolane moiety itself is a key structural feature in several complex heterocyclic drugs. The synthesis of itraconazole and its analogues involves coupling a tosylated dioxolane intermediate with a phenolic triazolone side chain. nih.gov Similarly, impurities found in the production of the antifungal ketoconazole (B1673606) feature a complex structure incorporating a (2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol moiety. pharmaffiliates.com These examples demonstrate the role of the dioxolane-4-methanol scaffold as a foundational element for constructing elaborate, biologically active heterocyclic systems.

Table 2: Heterocyclic Scaffolds Synthesized from 1,3-Dioxolane-4-methanol Derivatives

Dioxolane Starting Material Resulting Heterocycle Class of Compound Reference
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl azide 1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-4-alkyl-1H-1,2,3-triazole Triazole scielo.br
Tosylated 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol Itraconazole Analogue Triazole / Dioxolane nih.gov
Glycerol 2,2-Dimethyl-1,3-dioxolane-4-methanol Dioxolane thieme-connect.de

Exploration of 1,3-Dioxolane-4-methanol, 2-propyl- as a Green Solvent or Reaction Medium

There is growing interest in using bio-derived chemicals as green solvents to replace conventional volatile organic compounds. 1,3-Dioxolane itself is used as a solvent, and its derivatives are being explored for similar purposes. wikipedia.orgherokuapp.com While direct research on 1,3-Dioxolane-4-methanol, 2-propyl- as a green solvent is limited, studies on closely related analogues suggest its potential. For instance, glycerol isobutyral, or (2-iso-propyl-1,3-dioxolan-4-yl)methanol, has been identified as a potential green replacement for methyl isobutyl ketone. d-nb.info Another related compound, 1,3-Dioxolane-4-methanol, 2,2-dibutyl-, is noted for its use as a solvent and reaction medium. ontosight.ai

The physical properties of these compounds, such as relatively low volatility and solubility in a range of solvents, make them attractive candidates for greener reaction media. ontosight.ai A structurally similar compound, 1,3-Dioxolane-4-methanol, 2-methyl-2-(2-methylpropyl)-, is used in fluids for oil and gas well operations, indicating its utility in industrial liquid formulations. industrialchemicals.gov.au The exploration of these glycerol-based acetals as solvents is part of a broader effort to add value to glycerol, a major byproduct of the biodiesel industry. thieme-connect.de

Table 3: Properties of 1,3-Dioxolane-4-methanol Derivatives and Related Solvents

Compound CAS Number Molecular Formula Application / Potential Reference
1,3-Dioxolane-4-methanol, 2-propyl- 4379-23-1 C₇H₁₄O₃ Potential green solvent (by analogy) echemi.com
(2-iso-propyl-1,3-dioxolan-4-yl)methanol 31192-94-6 C₇H₁₄O₃ Potential replacement for methyl isobutyl ketone d-nb.info
1,3-Dioxolane-4-methanol, 2,2-dibutyl- Not specified C₁₂H₂₄O₃ Solvent and reaction medium ontosight.ai

Integration into Polymer and Materials Science Research as a Monomer or Precursor for Functional Materials

The 1,3-dioxolane ring system is a valuable motif in polymer and materials science. Dioxolanes can serve as monomers in polymerization reactions. For example, 1,3-dioxolane can act as a comonomer in the synthesis of polyacetals. wikipedia.orggoogle.com More advanced applications utilize functionalized dioxolanes to create polymers with specific properties. The free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane has been shown to produce polyesters, demonstrating a pathway to incorporate ester functionalities into a polymer backbone via a radical mechanism. researchgate.net

Related structures, such as 1,3-dioxolan-4-ones, have been successfully polymerized to synthesize polylactic acid (PLA), a biodegradable and renewable polymer. mdpi.com This highlights the potential of the five-membered ring system as a lactide alternative. Furthermore, the conversion of poly(glycidyl methacrylate) into poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (B99206) by reaction with carbon dioxide creates polymers with pendant cyclic carbonate groups, which are precursors for non-isocyanate polyurethanes. researchgate.net

Beyond polymerization, 1,3-dioxolane-4-methanol derivatives have been patented for use as functional materials. Specifically, they have been incorporated into lubricating oil compositions as antiwear additives, which can reduce the need for traditional zinc dithiophosphate (B1263838) additives. google.com

Table 4: Dioxolane-Based Monomers and Precursors in Materials Science

Monomer / Precursor Polymer / Material Type Polymerization / Application Method Reference
1,3-Dioxolane Polyacetal Copolymerization wikipedia.orggoogle.com
2-Methylene-4-phenyl-1,3-dioxolane Polyester (B1180765) Free radical ring-opening polymerization researchgate.net
1,3-Dioxolan-4-ones Polylactic acid (PLA) Ring-opening polymerization mdpi.com
(2-oxo-1,3-dioxolan-4-yl)methyl methacrylate Poly(cyclic carbonate) Free radical polymerization researchgate.net

Design and Synthesis of Advanced 1,3-Dioxolane-4-methanol, 2-propyl- Based Chemical Probes for Academic Investigations

While direct examples of 1,3-Dioxolane-4-methanol, 2-propyl- being used as a chemical probe are not prominent in the literature, its structure provides an ideal foundation for the design and synthesis of such tools. A chemical probe requires specific functionalities to interact with a target and report on its environment or activity, often through fluorescence, affinity binding, or covalent modification.

The key features of 1,3-Dioxolane-4-methanol, 2-propyl- that make it a suitable synthon for probes are:

A primary hydroxyl group: This provides a convenient handle for conjugation. Reporter groups (e.g., fluorophores), affinity tags (e.g., biotin), or reactive moieties (for covalent labeling) can be easily attached at this position.

A chiral center: For studying stereospecific interactions in biological systems, the availability of enantiomerically pure forms of the scaffold is critical. google.comgoogle.com

A stable dioxolane ring: The acetal group is stable under many reaction conditions but can be cleaved under specific acidic conditions if desired, allowing for a potential release mechanism.

An indirect example of a related scaffold's use is in the synthesis of functional bipyridine ligands for metal complexes. tue.nl A dioxolane was used as a protecting group to introduce an aldehyde, which could then be used to build more complex structures, such as those used in luminescent metal-based probes. tue.nl Similarly, the development of itraconazole analogues to probe the Hedgehog signaling pathway demonstrates how the dioxolane core can be integrated into a molecule designed to investigate a specific biological process. nih.gov

Table 5: Conceptual Design of a Chemical Probe from 1,3-Dioxolane-4-methanol, 2-propyl- | Probe Component | Function | Synthetic Strategy | | --- | --- | --- | | Scaffold | 1,3-Dioxolane-4-methanol, 2-propyl- | Provides 3D structure and chiral center. | | Reporter Group | e.g., Dansyl chloride, Fluorescein isothiocyanate | Reports on binding or local environment. | Esterification or etherification at the primary -OH group. | | Affinity Tag | e.g., Biotin, Desthiobiotin | For pull-down experiments and target identification. | Attachment to the -OH group via a linker. | | Reactive Group | e.g., Acrylamide, Propargyl ether | For covalent labeling of target proteins. | Derivatization of the -OH group. | | Targeting Moiety | A known ligand for a specific protein | To direct the probe to a specific biological target. | Synthesized and coupled to the scaffold. |

Emerging Research Frontiers and Future Perspectives for 1,3 Dioxolane 4 Methanol, 2 Propyl

Innovations in Sustainable Synthesis and Green Chemistry Principles Applied to the Compound

The synthesis of 1,3-dioxolane (B20135) derivatives is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign reaction conditions. crpsonline.comacs.org Research in this area is focused on developing more sustainable and efficient methods for the production of compounds like 1,3-Dioxolane-4-methanol (B150769), 2-propyl-.

A significant area of innovation lies in the utilization of renewable feedstocks. Biomass-derived materials, such as glycerol (B35011) and various aldehydes, are being explored as starting materials for dioxolane synthesis. acs.orgresearchgate.net For instance, the reaction of glycerol, a byproduct of biodiesel production, with butyraldehyde (B50154) in the presence of an acid catalyst can yield 2-propyl-1,3-dioxolane-4-methanol. This approach not only utilizes a renewable resource but also adds value to a waste stream from another industrial process.

The development of green catalytic systems is another key aspect of sustainable synthesis. Traditional methods often rely on corrosive and hazardous mineral acids. Modern approaches are shifting towards the use of solid acid catalysts, such as ion-exchange resins, zeolites, and heteropoly acids, which are more easily separated from the reaction mixture, reusable, and generally less harmful to the environment. researchgate.net For example, the acetalization of aldehydes with diols to form dioxolanes has been successfully carried out using Amberlyst-15, a solid acid catalyst, in solvent-free conditions, demonstrating high carbon yields and atom economy. researchgate.net Furthermore, chemoenzymatic cascade reactions, which combine the high selectivity of biocatalysts with the efficiency of chemical catalysts, are being investigated for the synthesis of chiral dioxolanes. nih.govd-nb.info These integrated processes can be conducted in environmentally friendly solvents or even in solvent-free systems, further enhancing their green credentials. nih.govlongdom.org

The table below summarizes some of the green chemistry approaches being explored for the synthesis of dioxolane derivatives, which are applicable to 1,3-Dioxolane-4-methanol, 2-propyl-.

Green Chemistry PrincipleApplication in Dioxolane Synthesis
Use of Renewable Feedstocks Synthesis from biomass-derived glycerol and aldehydes. acs.orgresearchgate.net
Catalysis Employment of reusable solid acid catalysts (e.g., zeolites, ion-exchange resins). researchgate.net
Atom Economy Acetalization reactions with water as the only byproduct. researchgate.net
Safer Solvents and Auxiliaries Use of greener solvents or solvent-free reaction conditions. researchgate.net
Design for Energy Efficiency Reactions conducted at milder temperatures. researchgate.net

Machine Learning and AI-Driven Approaches in the Discovery and Optimization of Dioxolane Derivatives

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, offering the potential to accelerate the discovery and optimization of novel molecules and synthetic pathways. preprints.org For dioxolane derivatives, including 1,3-Dioxolane-4-methanol, 2-propyl-, these computational approaches can be applied to predict properties, optimize reaction conditions, and design new compounds with desired functionalities.

One of the key applications of ML is in the optimization of reaction conditions. By analyzing large datasets of chemical reactions, ML models can identify the optimal parameters, such as temperature, catalyst loading, and reactant concentrations, to maximize yield and minimize byproducts. beilstein-journals.org This can be particularly useful for the synthesis of 1,3-Dioxolane-4-methanol, 2-propyl-, where achieving high selectivity and purity is crucial. Bayesian optimization algorithms, for instance, have been successfully used to optimize complex reaction spaces with multiple variables. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) studies, often powered by ML, are another important area. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. crpsonline.comcrpsonline.com For dioxolane derivatives, QSAR can be used to predict their potential as pharmaceuticals, agrochemicals, or materials with specific characteristics. ontosight.aicrpsonline.com For example, QSAR studies have been conducted on imidazole-dioxolane derivatives to predict their inhibitory activity against certain enzymes. crpsonline.comcrpsonline.com

The table below illustrates potential applications of AI and ML in the context of 1,3-Dioxolane-4-methanol, 2-propyl- research.

AI/ML ApplicationDescriptionPotential Impact
Reaction Optimization Predictive models to determine optimal synthesis conditions. beilstein-journals.orgIncreased yield, reduced waste, and lower production costs.
Property Prediction Computational models to predict physical, chemical, and biological properties.Faster screening of potential applications without extensive lab work.
De Novo Design Generative models to design new dioxolane derivatives with desired functionalities. preprints.orgDiscovery of novel compounds for specific applications.
QSAR Modeling Correlating the structure of dioxolane derivatives with their biological activity. crpsonline.comcrpsonline.comRational design of more effective and selective therapeutic agents.

Interdisciplinary Research Involving 1,3-Dioxolane-4-methanol, 2-propyl-

The unique combination of a dioxolane ring, a propyl group, and a hydroxymethyl group in 1,3-Dioxolane-4-methanol, 2-propyl- makes it a versatile molecule with potential applications in various interdisciplinary fields.

In materials science , this compound can be explored as a building block for the synthesis of novel polymers and resins. The hydroxyl group allows for its incorporation into polyester (B1180765) or polyurethane chains, while the dioxolane and propyl groups can influence the physical properties of the resulting material, such as its flexibility, thermal stability, and solubility. Dioxolane derivatives are also being investigated as environmentally friendly solvents and as components in advanced coatings and adhesives. solubilityofthings.com

In the field of pharmaceuticals , 1,3-Dioxolane-4-methanol, 2-propyl- can serve as a chiral building block for the synthesis of more complex, biologically active molecules. google.comaksci.com The dioxolane moiety is present in a number of compounds with demonstrated therapeutic potential, including antiviral, antibacterial, and antifungal agents. ontosight.ai The specific stereochemistry of the chiral centers in 1,3-Dioxolane-4-methanol, 2-propyl- can be crucial for its interaction with biological targets.

In agrochemicals , there is potential for developing new pesticides or herbicides based on the 1,3-Dioxolane-4-methanol, 2-propyl- scaffold. The structural features of the molecule could be optimized to target specific pests or weeds while minimizing harm to non-target organisms and the environment. ontosight.ai

The following table highlights the potential interdisciplinary applications of this compound.

FieldPotential Application
Materials Science Monomer for polymer synthesis, green solvent, component of coatings and adhesives. solubilityofthings.com
Pharmaceuticals Chiral building block for drug synthesis, potential scaffold for antiviral and antibacterial agents. ontosight.aigoogle.com
Agrochemicals Scaffold for the development of new pesticides and herbicides. ontosight.ai
Fragrance Industry Potential use as a fragrance ingredient or intermediate.

Unexplored Reactivity Patterns and Transformation Pathways

While the synthesis of 1,3-dioxolanes is well-established, there remain unexplored areas of reactivity for 1,3-Dioxolane-4-methanol, 2-propyl-. Understanding these novel transformation pathways can open up new avenues for its application in organic synthesis.

The dioxolane ring itself can undergo various reactions. While it is generally stable under neutral and basic conditions, it can be cleaved under acidic conditions, a property often utilized for the protection and deprotection of carbonyl groups and diols. wikipedia.org Investigating the selective opening of the dioxolane ring in 1,3-Dioxolane-4-methanol, 2-propyl- could lead to the synthesis of valuable difunctionalized glycerol derivatives. Furthermore, radical reactions involving the dioxolane ring could lead to novel C-C bond formations.

The hydroxymethyl group at the 4-position is a key functional handle for further transformations. vulcanchem.com It can undergo a wide range of reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to halides. The interplay between the reactivity of the hydroxymethyl group and the dioxolane ring could lead to interesting and selective transformations.

The propyl group at the 2-position, while generally less reactive, can influence the steric and electronic properties of the molecule, thereby affecting the reactivity of the other functional groups. It can also be a site for selective C-H activation under specific catalytic conditions.

Future research could focus on the following areas:

Stereoselective reactions: Developing methods for the stereoselective transformation of the chiral centers in 1,3-Dioxolane-4-methanol, 2-propyl-.

Ring-opening polymerizations: Investigating the potential of this molecule as a monomer for the synthesis of novel biodegradable polymers.

Catalytic transformations: Exploring new catalytic systems for the selective functionalization of the C-H bonds in the propyl group or the dioxolane ring.

Challenges and Opportunities in Scale-Up and Process Chemistry Research for 1,3-Dioxolane-4-methanol, 2-propyl-

The transition from laboratory-scale synthesis to industrial production of 1,3-Dioxolane-4-methanol, 2-propyl- presents both challenges and opportunities. Efficient and cost-effective scale-up is crucial for its commercial viability.

One of the main challenges in the production of dioxolanes is the management of the water produced during the acetalization reaction. The presence of water can shift the reaction equilibrium back towards the starting materials, thus lowering the yield. researchgate.net Reactive distillation, where the reaction and separation occur simultaneously in the same unit, has been explored as an effective method to continuously remove water and drive the reaction to completion. researchgate.netresearchgate.net

Purification of the final product to the required specifications can also be challenging. The presence of unreacted starting materials and byproducts necessitates efficient separation techniques. Distillation is a common method, but the formation of azeotropes can complicate the process. google.com

Despite these challenges, there are significant opportunities for process optimization. The development of more active and stable catalysts can reduce reaction times and improve efficiency. Continuous flow processes offer advantages over batch processes in terms of safety, consistency, and scalability. The integration of green chemistry principles, such as the use of renewable feedstocks and energy-efficient processes, can not only reduce the environmental impact but also improve the economic feasibility of the production process. nih.govd-nb.info

The table below outlines some of the key considerations for the scale-up of 1,3-Dioxolane-4-methanol, 2-propyl- production.

AspectChallengeOpportunity
Reaction Engineering Equilibrium limitations due to water formation. researchgate.netUse of reactive distillation to improve conversion. researchgate.netresearchgate.net
Catalyst Development Catalyst deactivation and separation.Development of robust and recyclable heterogeneous catalysts. researchgate.net
Downstream Processing Difficult purification due to potential azeotropes. google.comOptimization of distillation and other separation techniques.
Process Intensification Transition from batch to continuous manufacturing.Implementation of continuous flow reactors for better control and efficiency.
Sustainability Reliance on fossil-based raw materials.Integration of bio-based feedstocks and green solvents. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxolane-4-methanol, 2-propyl-?

  • Methodological Answer : Synthesis typically begins with glycerol derivatives or protected alcohols. For example, the dimethyl analog (2,2-dimethyl-1,3-dioxolane-4-methanol) is synthesized via acetal formation using acetone and glycerol under acidic catalysis . For the 2-propyl variant, a similar approach could involve substituting acetone with propyl ketone derivatives. Key steps include solvent selection (e.g., dichloromethane), acid catalysts (e.g., p-toluenesulfonic acid), and purification via flash chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 1,3-Dioxolane-4-methanol derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the dioxolane ring and substituent positions . Gas Chromatography-Mass Spectrometry (GC-MS) provides purity assessment and molecular weight confirmation . Polarimetry may be used for chiral variants to determine enantiomeric excess .

Q. What are the stability considerations for 1,3-Dioxolane-4-methanol derivatives during storage and experimental handling?

  • Methodological Answer : These compounds are sensitive to moisture and acidic/basic conditions, which can hydrolyze the dioxolane ring. Storage under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents (e.g., acetonitrile) is recommended. Stability tests should include periodic NMR checks for degradation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-propyl vs. 2-methyl) influence the physicochemical properties of 1,3-Dioxolane-4-methanol derivatives?

  • Methodological Answer : Substituents affect solubility and boiling points. For instance, the 2-butyl-2-methyl derivative has a solubility of 0.194 mg/L in water at 25°C, while smaller substituents like methyl increase hydrophilicity . Computational modeling (e.g., DFT) can predict steric and electronic effects of the 2-propyl group on reactivity .

Q. What strategies can resolve enantiomers of chiral 1,3-Dioxolane-4-methanol derivatives, such as the 2-propyl variant?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. Alternatively, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer, as demonstrated for solketal analogs .

Q. What in vitro models have been used to evaluate the biological activity of 1,3-Dioxolane-4-methanol derivatives?

  • Methodological Answer : Antifungal activity is assessed using Candida albicans or Aspergillus fumigatus cultures. Derivatives like saperconazole analogs are tested via broth microdilution assays to determine minimum inhibitory concentrations (MICs). Structural modifications (e.g., imidazole substituents) enhance activity by targeting fungal cytochrome P450 enzymes .

Q. How can contradictory data in solubility or reactivity of 1,3-Dioxolane-4-methanol derivatives be systematically addressed?

  • Methodological Answer : Contradictions often arise from solvent polarity or temperature variations. For example, solubility discrepancies in aqueous vs. organic phases (e.g., 0.194 mg/L in water vs. 33.8 mg/L in 0.0001M Na₂CO₃ ) require standardized protocols. Multi-variable experimental designs (e.g., Design of Experiments) can isolate critical factors .

Q. What catalytic systems enhance the efficiency of synthesizing 2-propyl-substituted 1,3-Dioxolane-4-methanol derivatives?

  • Methodological Answer : Lewis acids like BF₃·OEt₂ or Bi(OTf)₃ improve acetal formation yields. Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining enantiopurity . Green chemistry approaches, such as biocatalysis with immobilized enzymes, are emerging for sustainable production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.